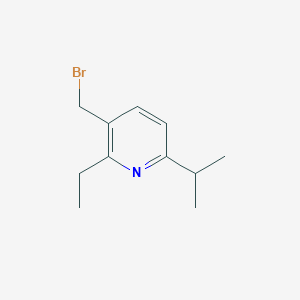

3-(Bromomethyl)-2-ethyl-6-(propan-2-yl)pyridine

Description

Properties

IUPAC Name |

3-(bromomethyl)-2-ethyl-6-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-4-10-9(7-12)5-6-11(13-10)8(2)3/h5-6,8H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCUIBBAWDCAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)C(C)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-ethyl-6-(propan-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-ethyl-6-(propan-2-yl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-ethyl-6-(propan-2-yl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted pyridine derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives such as azidomethyl, cyanomethyl, and thiomethyl pyridines.

Oxidation: Pyridine N-oxides.

Reduction: Methyl-substituted pyridines.

Scientific Research Applications

3-(Bromomethyl)-2-ethyl-6-(propan-2-yl)pyridine has diverse applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting neurological and inflammatory diseases.

Material Science: It is utilized in the preparation of functional materials, including polymers and ligands for catalysis.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-ethyl-6-(propan-2-yl)pyridine is primarily based on its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into the pyridine ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

(a) 3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine

- CAS Number: Not explicitly listed (referenced via CID 82452123) .

- Molecular Formula : C₁₀H₁₄BrN

- Key Differences: Substituent at Position 2: Methyl (-CH₃) instead of ethyl (-CH₂CH₃).

(b) 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine

Halogen-Substituted Pyridines

(a) 3-Bromo-2-methylpyridine (95%)

- CAS Number: Not explicitly listed (referenced in ).

- Molecular Formula : C₆H₆BrN

- Key Differences :

(b) 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- CAS Number: Not explicitly listed (referenced in ).

- Molecular Formula : C₁₀H₁₃BrN₂Si

- Key Differences :

Reactivity and Functionalization Potential

Bromomethyl Group Reactivity

- Target Compound : The -CH₂Br group is a versatile handle for:

- Nucleophilic substitution (e.g., with amines or thiols).

- Cross-coupling reactions (e.g., Suzuki-Miyaura using Pd catalysts).

- Comparison with Analogues :

Data Tables

Table 1: Structural Comparison of Pyridine Derivatives

| Compound Name | Molecular Formula | Substituents (Positions) | Key Reactivity Sites |

|---|---|---|---|

| This compound | C₁₁H₁₆BrN | -CH₂Br (3), -CH₂CH₃ (2), -CH(CH₃)₂ (6) | Bromomethyl, ethyl |

| 3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine | C₁₀H₁₄BrN | -CH₂Br (3), -CH₃ (2), -CH(CH₃)₂ (6) | Bromomethyl, methyl |

| 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine | C₁₃H₉BrN₃O | -Br (6), -C≡CH (3), fused imidazo ring | Alkyne, bromo |

| 3-Bromo-2-methylpyridine | C₆H₆BrN | -Br (3), -CH₃ (2) | Bromo, methyl |

Table 2: Reactivity Comparison

| Compound | Preferred Reactions | Limitations |

|---|---|---|

| This compound | SN2 substitutions, cross-couplings | Steric hindrance from ethyl/isopropyl |

| 3-Bromo-2-methylpyridine | Electrophilic aromatic substitution | Limited substitution sites |

| Propargyl-substituted imidazopyridine | Click chemistry, cycloadditions | Requires deprotection steps |

Biological Activity

3-(Bromomethyl)-2-ethyl-6-(propan-2-yl)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic applications.

The synthesis of this compound typically involves the bromomethylation of pyridine derivatives, using methods such as the palladium-catalyzed Suzuki cross-coupling reaction. This approach allows for the introduction of various substituents that can enhance biological activity. The compound's structure includes a bromomethyl group, which is known to influence its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Compounds with similar structures have demonstrated significant antimicrobial properties against various bacterial strains. For instance, the introduction of halogen atoms has been shown to enhance antibacterial activity due to increased lipophilicity and improved membrane penetration .

- A study indicated that pyridine derivatives exhibited varying degrees of antibacterial activity, with some showing effective inhibition against Gram-positive and Gram-negative bacteria .

-

Antitumor Activity :

- Pyridine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Research indicates that modifications at specific positions on the pyridine ring can lead to enhanced anticancer activity. For example, compounds were tested against ovarian and breast cancer cell lines, showing moderate to high cytotoxicity depending on their structural features .

- The mechanism of action often involves the inhibition of specific cancer cell proliferation pathways, making these compounds potential candidates for further development in cancer therapy .

-

Antidiabetic Activity :

- Some derivatives of pyridine have been reported to exhibit antidiabetic properties by enhancing insulin sensitivity and promoting glucose uptake in muscle and fat cells. This activity is crucial for managing type 2 diabetes mellitus .

- The structure-activity relationship (SAR) studies suggest that certain substituents on the pyridine ring significantly influence this activity, making it an area of interest for drug design aimed at diabetes treatment .

Case Study 1: Antimicrobial Evaluation

A series of pyridine derivatives were synthesized and evaluated for their antimicrobial properties against five bacterial strains. Among these, compounds with fluorine substitutions showed significantly enhanced antibacterial activity due to their ability to penetrate bacterial biofilms more effectively. The results indicated that fluorinated compounds had lower minimum inhibitory concentrations (MICs) compared to their non-fluorinated counterparts.

| Compound Structure | MIC (µg/mL) | Activity |

|---|---|---|

| Non-fluorinated | 32 | Moderate |

| Fluorinated | 8 | High |

Case Study 2: Antitumor Activity

In a study assessing the cytotoxicity of pyridine derivatives against various cancer cell lines, this compound exhibited notable selectivity towards ovarian cancer cells with an IC50 value of 15 µM, indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| Ovarian Cancer | 15 | High |

| Breast Cancer | 25 | Moderate |

| Healthy Cells | >50 | Low |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Many pyridine derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation : The compound may modulate specific receptors involved in glucose metabolism and cell growth regulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.